SHP394

Description

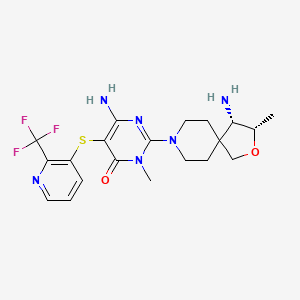

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25F3N6O2S/c1-11-14(24)19(10-31-11)5-8-29(9-6-19)18-27-16(25)13(17(30)28(18)2)32-12-4-3-7-26-15(12)20(21,22)23/h3-4,7,11,14H,5-6,8-10,24-25H2,1-2H3/t11-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHZIDHAIVAHMD-SMDDNHRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(CCN(CC2)C3=NC(=C(C(=O)N3C)SC4=C(N=CC=C4)C(F)(F)F)N)CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C2(CCN(CC2)C3=NC(=C(C(=O)N3C)SC4=C(N=CC=C4)C(F)(F)F)N)CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25F3N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SHP394 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical transducer of signaling pathways downstream of multiple receptor tyrosine kinases (RTKs). Its role in activating the RAS-mitogen-activated protein kinase (MAPK) cascade has positioned it as a key target in oncology.[1][2][3] SHP394 is a potent and selective allosteric inhibitor of SHP2 that has demonstrated significant anti-tumor activity in preclinical models.[4] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, including its biochemical and cellular effects, and details the experimental protocols used to elucidate its activity.

The Role of SHP2 in Cancer Signaling

SHP2 is a crucial signaling node that relays signals from RTKs to downstream effectors, most notably the RAS-RAF-MEK-ERK (MAPK) pathway.[1][3] In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the active site of the protein tyrosine phosphatase (PTP) domain, resulting in autoinhibition. Upon growth factor stimulation, SHP2 is recruited to phosphorylated RTKs or adaptor proteins via its SH2 domains. This binding event induces a conformational change that relieves the autoinhibition, allowing the PTP domain to dephosphorylate its substrates, leading to the activation of downstream signaling cascades that promote cell proliferation, survival, and differentiation.[1] Dysregulation of SHP2 activity, through either mutation or overexpression, is implicated in the pathogenesis of various cancers.[2][5]

This compound: An Allosteric Inhibitor of SHP2

This compound is an orally active, selective, and allosteric inhibitor of SHP2.[4][6] Unlike orthosteric inhibitors that compete with the substrate at the active site, allosteric inhibitors bind to a distinct pocket on the enzyme, inducing a conformational change that locks the enzyme in its inactive state. In the case of SHP2, this compound binds to a tunnel-like allosteric site located at the interface of the N-SH2, C-SH2, and PTP domains. This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.[7]

Quantitative Data for SHP2 Inhibitors

The following table summarizes key quantitative data for this compound and other notable SHP2 inhibitors, providing a comparative overview of their potency and cellular activity.

| Inhibitor | Target | IC50 (Biochemical) | Cell Proliferation IC50 | p-ERK Inhibition IC50 | Reference |

| This compound | SHP2 | 23 nM | 297 nM (Caco-2) | 18 nM (KYSE520) | [6] |

| 1.38 µM (Detroit-562) | [6] | ||||

| SHP099 | SHP2 | 70 nM | Varies by cell line | Varies by cell line | [7] |

| RMC-4550 | SHP2 | Not Reported | Varies by cell line | Varies by cell line | [7] |

Signaling Pathways Modulated by this compound

The primary mechanism by which this compound exerts its anti-cancer effects is through the inhibition of the RAS-MAPK signaling pathway. By locking SHP2 in its inactive conformation, this compound prevents the dephosphorylation of SHP2 substrates, thereby blocking the activation of RAS and its downstream effectors, MEK and ERK. This leads to a reduction in the phosphorylation of ERK (p-ERK), a key indicator of MAPK pathway activity.[4][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

SHP2 Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on SHP2 phosphatase activity.

Protocol:

-

Reagents and Materials:

-

Recombinant full-length SHP2 enzyme.

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate.

-

SHP2 activating peptide (e.g., dually phosphorylated IRS-1 peptide).[1]

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT.

-

This compound compound series.

-

384-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare a solution of recombinant SHP2 and the activating peptide in assay buffer and incubate for 15 minutes at room temperature to allow for SHP2 activation.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells of the 384-well plate.

-

Add the pre-activated SHP2 enzyme solution to the wells and incubate for a further 15 minutes at room temperature.

-

Initiate the reaction by adding the DiFMUP substrate to all wells.

-

Measure the fluorescence intensity (Excitation: 340 nm, Emission: 450 nm) every minute for 30 minutes at 37°C.

-

Calculate the rate of reaction and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

References

- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to SHP394: A Selective Allosteric Inhibitor of SHP2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs). As a key positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, SHP2 has emerged as a compelling target for cancer therapy. Dysregulation of SHP2 activity, through either gain-of-function mutations or overexpression, is implicated in the pathogenesis of various malignancies. SHP394 is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, pharmacokinetic profile, and detailed experimental protocols for its evaluation.

Introduction to SHP2 and Its Role in Cancer

SHP2 is a ubiquitously expressed phosphatase that is crucial for normal cell development and function. It is composed of two N-terminal SH2 domains (N-SH2 and C-SH2), a protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail. In its inactive state, the N-SH2 domain blocks the PTP domain, leading to auto-inhibition. Upon stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on RTKs or their associated docking proteins via its SH2 domains. This interaction induces a conformational change that relieves the auto-inhibition, allowing the PTP domain to dephosphorylate its substrates and positively regulate downstream signaling, most notably the RAS-RAF-MEK-ERK pathway.

Given its central role as a signaling node, aberrant SHP2 activation is a key driver in various human cancers, promoting cell proliferation, survival, and metastasis. Consequently, the development of small molecule inhibitors of SHP2 has become a significant focus in oncology drug discovery.

This compound: A Potent and Selective Allosteric SHP2 Inhibitor

This compound is a small molecule inhibitor that targets an allosteric binding site on SHP2. Unlike orthosteric inhibitors that compete with the substrate at the catalytic site, allosteric inhibitors bind to a distinct pocket, inducing a conformational change that locks the enzyme in its inactive state. This mechanism of action often leads to higher selectivity and improved drug-like properties.

Mechanism of Action

This compound binds to a tunnel-like allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains of SHP2. This binding stabilizes the auto-inhibited conformation of SHP2, preventing the conformational change required for its activation. By locking SHP2 in this closed, inactive state, this compound effectively blocks its downstream signaling functions, leading to the inhibition of the RAS-ERK pathway.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and anti-proliferative activity.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| SHP2 Enzymatic IC50 | 23 nM | Recombinant human SHP2 | [1][2] |

| p-ERK Inhibition IC50 | 18 nM | KYSE520 cells | [2] |

| Cell Proliferation IC50 | 297 nM | Caco-2 cells | [2] |

| Cell Proliferation IC50 | 1.38 µM | Detroit-562 cells | [2] |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |

| Athymic NU/NU mice with Detroit-562 xenografts | This compound (20-80 mg/kg) | Oral gavage, twice daily for 14 days | Dose-dependent reduction in tumor volume. 80 mg/kg resulted in 34% tumor regression. | [2][3] |

Table 3: Selectivity Profile of this compound

| Target | Activity | Comments | Reference |

| SHP1 | Highly selective over SHP1 | SHP1 is the closest homolog of SHP2. | [1] |

| hERG | IC50 > 30 µM | Demonstrates a wide therapeutic window for cardiotoxicity. | [1] |

| Panel of ion channels, kinases, and GPCRs | No significant off-target activity observed | Indicates a high degree of selectivity. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

SHP2 Enzymatic Inhibition Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of SHP2 using a fluorogenic substrate.

-

Reagents and Materials:

-

Recombinant full-length human SHP2 enzyme

-

SHP2 Activating Peptide

-

6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) as the substrate

-

Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT

-

This compound or other test compounds

-

384-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a solution of SHP2 enzyme and SHP2 Activating Peptide in the assay buffer.

-

Add 10 µL of the enzyme/peptide solution to the wells of a 384-well plate.

-

Add serial dilutions of this compound or control compounds to the wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the DiFMUP substrate solution.

-

Incubate the plate at room temperature for 30-60 minutes.

-

Measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 450 nm.

-

Calculate the percent inhibition and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular p-ERK Inhibition Assay (Western Blot)

This assay measures the inhibition of SHP2-mediated signaling in a cellular context by quantifying the phosphorylation of ERK, a downstream effector.

-

Reagents and Materials:

-

KYSE520 or other suitable cancer cell lines

-

Cell culture medium and supplements

-

This compound or other test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and Western blotting apparatus

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the anti-p-ERK primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-t-ERK antibody as a loading control.

-

Quantify the band intensities and calculate the ratio of p-ERK to t-ERK. Determine the IC50 for p-ERK inhibition.

-

Cell Proliferation Assay

This assay assesses the cytostatic or cytotoxic effects of this compound on cancer cell lines.

-

Reagents and Materials:

-

Detroit-562, Caco-2, or other cancer cell lines

-

Cell culture medium and supplements

-

This compound or other test compounds

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Plate reader (luminescence, absorbance, or fluorescence)

-

-

Procedure:

-

Seed cells at an appropriate density in 96-well plates and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal using the appropriate plate reader.

-

Calculate the percent inhibition of cell proliferation and determine the IC50 value.

-

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

-

Materials and Methods:

-

Procedure:

-

Subcutaneously inoculate mice in the right dorsal flank with Detroit-562 cells suspended in a suitable medium (e.g., Matrigel).[4]

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.[4]

-

Administer this compound (e.g., 20, 40, and 80 mg/kg) or vehicle control orally twice daily.[2][3]

-

Measure tumor volumes with calipers twice weekly and monitor animal body weight and overall health.[2][4]

-

At the end of the study (e.g., after 14 days), euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., DUSP6 mRNA expression by qRT-PCR).[1][2]

-

Visualizations

Signaling Pathway Diagram

References

SHP394's Impact on the Tumor Microenvironment: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated oncogenic phosphatase.[1][2][3] It plays a pivotal role in mediating cell growth and survival signals downstream of multiple receptor tyrosine kinases (RTKs) by activating the RAS-mitogen-activated protein kinase (MAPK) pathway.[2][3] Beyond its direct effects on tumor cells, SHP2 is a key regulator of the tumor microenvironment (TME), influencing immune cell function and angiogenesis.[2] SHP394 is a potent, selective, and orally active allosteric inhibitor of SHP2.[1][4] This technical guide provides an in-depth overview of this compound's mechanism of action and its multifaceted impact on the TME, supported by preclinical data and detailed experimental protocols.

Introduction to SHP2 as a Therapeutic Target

SHP2 is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed and crucial for multiple cellular processes.[3] In the context of oncology, SHP2 acts as a central transducer for signaling cascades initiated by growth factors and cytokines.[2] Hyperactivation of SHP2, either through genetic mutation or upstream signaling, is implicated in the development and progression of various cancers, including non-small cell lung cancer, breast cancer, and leukemia.[2]

SHP2's role extends beyond the cancer cell itself. Within the TME, SHP2 is a critical component of immunosuppressive signaling pathways. For instance, it is recruited by immune checkpoint receptors like Programmed Death-1 (PD-1) on T cells, where it dampens anti-tumor immune responses.[2] It also promotes the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype.[2] This dual role in promoting cancer cell proliferation and suppressing anti-tumor immunity makes SHP2 a highly attractive target for cancer therapy.[3]

This compound: A Potent and Selective Allosteric SHP2 Inhibitor

This compound is a small molecule inhibitor identified as a highly potent, selective, and orally bioavailable allosteric inhibitor of SHP2.[1][4] Unlike traditional enzyme inhibitors that target the active catalytic site, allosteric inhibitors bind to a different location on the protein, inducing a conformational change that locks the enzyme in an inactive state.[2] this compound was developed to have high lipophilic efficiency and enhanced pharmacokinetic properties, making it suitable for in vivo studies.[1]

Mechanism of Action

SHP2 activity is regulated by a conformational change. In its inactive state, the N-terminal SH2 domain blocks the catalytic pocket of the protein tyrosine phosphatase (PTP) domain. Upon activation by upstream signals, SHP2 opens, exposing the catalytic site. This compound binds to a "tunnel-like" allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.[2] This binding stabilizes the closed, auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.[3]

Impact on the Tumor Microenvironment

This compound exerts its anti-tumor effects through a dual mechanism: directly inhibiting cancer cell signaling and remodeling the TME to be less hospitable for tumor growth and more permissive for anti-tumor immunity.

4.1 Direct Effects on Tumor Cells (Inhibition of Pro-survival Signaling)

In many cancers, RTKs are overactive and drive proliferation primarily through the RAS-MAPK pathway. SHP2 is a critical link between activated RTKs and the activation of RAS.[2] By inhibiting SHP2, this compound effectively blocks this signal transmission, leading to a decrease in the phosphorylation of downstream effectors like ERK.[1] This blockade results in reduced cell proliferation and survival in cancer cells dependent on RTK signaling.[1][2]

4.2 Immunomodulatory Effects

SHP2 acts as a brake on anti-tumor immunity. This compound helps release this brake through several mechanisms:

-

T-Cell Activation: In T-lymphocytes, SHP2 is recruited to the PD-1 receptor upon its engagement with PD-L1 on tumor cells.[2] Activated SHP2 then dephosphorylates key components of the T-cell receptor signaling complex, leading to T-cell anergy or exhaustion. By inhibiting SHP2, this compound can prevent this immunosuppressive signal, thereby restoring T-cell function and augmenting CD8+ cytotoxic T-cell-mediated anti-tumor immunity.[2]

-

Macrophage Repolarization: SHP2 promotes the proliferation and polarization of macrophages to the M2, pro-tumoral phenotype.[2] Inhibition of SHP2 can shift the balance towards the M1, anti-tumoral phenotype, which is characterized by the secretion of pro-inflammatory cytokines and enhanced phagocytic activity.

-

Cytokine Modulation: Pharmacological inhibition of SHP2 can enhance the tumor's intrinsic response to interferon-gamma (IFNγ), leading to increased production of chemokines that attract cytotoxic T-cells into the tumor.

4.3 Effects on Tumor Angiogenesis

SHP2 signaling is also implicated in endothelial cell survival and the remodeling of tumor vasculature. Preclinical studies with SHP2 inhibitors have demonstrated an impairment in angiogenesis, leading to reduced tumor vascularity. This anti-angiogenic effect contributes to the overall anti-tumor activity by limiting the supply of nutrients and oxygen to the growing tumor.

Quantitative Preclinical Data Summary

The anti-tumor activity of this compound has been quantified in various preclinical models. The tables below summarize key potency and efficacy data.

Table 1: In Vitro Activity of this compound

| Target/Cell Line | Assay Type | IC50 Value | Reference |

|---|---|---|---|

| SHP2 Enzyme | Enzymatic Assay | 23 nM | [4][5] |

| KYSE520 Cells | p-ERK Inhibition | 18 nM | [4] |

| Caco-2 Cells | Anti-Proliferation | 297 nM | [4] |

| Detroit-562 Cells | Anti-Proliferation | 1.38 µM |[4] |

Table 2: In Vivo Efficacy of this compound in Detroit-562 Xenograft Model

| Animal Model | Dosing (Oral Gavage) | Treatment Duration | Outcome | Reference |

|---|---|---|---|---|

| Athymic NU/NU Mice | 20 mg/kg, BID | 14 Days | Dose-dependent reduction in tumor volume | [4] |

| Athymic NU/NU Mice | 40 mg/kg, BID | 14 Days | Dose-dependent reduction in tumor volume | [4] |

| Athymic NU/NU Mice | 80 mg/kg, BID | 14 Days | 34% tumor regression |[1][4] |

Key Experimental Methodologies

The evaluation of this compound's impact on the TME involves a suite of standard preclinical assays.

6.1 In Vitro Cell Proliferation (MTT Assay)

-

Objective: To determine the concentration of this compound required to inhibit cancer cell growth by 50% (IC50).

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., Detroit-562) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[6]

-

Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).[6]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.[7] Metabolically active, viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals.[7]

-

Incubation: Plates are incubated for 3-4 hours to allow for formazan crystal formation.[6][7]

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized stop solution) is added to each well to dissolve the formazan crystals.[6][8]

-

Measurement: The absorbance of the resulting purple solution is measured using a spectrophotometer (plate reader) at a wavelength of ~570 nm.[6][7] The intensity of the color is directly proportional to the number of viable cells.

-

Analysis: Absorbance values are normalized to the vehicle control, and the IC50 is calculated using non-linear regression analysis.

-

6.2 Western Blot for Phospho-ERK (p-ERK) Analysis

-

Objective: To quantify the inhibition of MAPK signaling by measuring the levels of phosphorylated ERK.

-

Methodology:

-

Cell Treatment & Lysis: Cells are treated with this compound for a short period (e.g., 2 hours). After treatment, cells are washed with ice-cold PBS and lysed using a buffer containing protease and phosphatase inhibitors.[9]

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).[9]

-

SDS-PAGE: Equal amounts of protein from each sample are loaded and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).[9][10]

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[10]

-

Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for p-ERK (e.g., anti-phospho-p44/p42 MAPK).[9] Following washes, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]

-

Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the signal is captured using an imaging system.[10]

-

Stripping and Re-probing: The membrane is often stripped of the first set of antibodies and re-probed with an antibody for total ERK as a loading control to ensure equal protein was loaded in each lane.[11][12]

-

6.3 In Vivo Tumor Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Animal Model: Immunodeficient mice (e.g., female athymic NU/NU mice, 4-6 weeks old) are used to prevent rejection of human cells.[4][13]

-

Cell Implantation: A suspension of human cancer cells (e.g., Detroit-562) in a solution like PBS, sometimes mixed with Matrigel to support tumor formation, is injected subcutaneously into the flank of each mouse.[13][14]

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).[13]

-

Randomization & Treatment: Mice are randomized into treatment groups (vehicle control, different doses of this compound). This compound is administered, typically via oral gavage, on a defined schedule (e.g., twice daily, BID).[4][13]

-

Monitoring: Tumor volume is measured regularly (e.g., every other day) using calipers, calculated with the formula: Volume = (L x W²)/2 or similar.[13] Animal body weight and general health are also monitored.[4]

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., Western blot, IHC, flow cytometry).[13]

-

6.4 Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)

-

Objective: To characterize and quantify immune cell populations within the tumor microenvironment.

-

Methodology:

-

Tumor Dissociation: Excised tumors are mechanically minced and enzymatically digested (e.g., using collagenase and DNase) to create a single-cell suspension.[15]

-

Cell Filtration & Lysis: The cell suspension is filtered through a cell strainer (e.g., 40-70 µm) to remove debris. Red blood cells are lysed using an ACK lysis buffer.[16][17]

-

Leukocyte Isolation (Optional): A density gradient centrifugation (e.g., using Percoll or Ficoll) can be used to enrich for the leukocyte population.[16]

-

Staining: The single-cell suspension is stained with a cocktail of fluorophore-conjugated antibodies against cell surface markers to identify different immune cell types (e.g., CD45 for all leukocytes, CD3 for T-cells, CD8 for cytotoxic T-cells, CD11b for myeloid cells). A viability dye is included to exclude dead cells.[16]

-

Acquisition: Samples are run on a flow cytometer, which uses lasers to excite the fluorophores and detectors to measure the emitted light from individual cells.[16]

-

Analysis: The data is analyzed using specialized software (e.g., FlowJo) to gate on specific populations and quantify their abundance as a percentage of total live cells or total CD45+ cells.[16]

-

6.5 Immunohistochemistry (IHC) for TME Markers

-

Objective: To visualize the expression and spatial distribution of proteins (e.g., PD-L1) in tumor tissue sections.

-

Methodology:

-

Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin (FFPE).[18] The FFPE blocks are then sectioned into thin slices (e.g., 4 µm) and mounted on microscope slides.[18]

-

Deparaffinization and Rehydration: Slides are processed to remove the paraffin wax and rehydrated through a series of alcohol washes.[19]

-

Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed to unmask the antigenic sites.[20]

-

Staining: The staining is often performed on an automated platform.[18][19] It involves blocking endogenous peroxidase activity, incubating with a primary antibody against the target protein (e.g., anti-PD-L1 clone 28-8), followed by a secondary antibody linked to an enzyme (e.g., HRP).[19]

-

Visualization: A chromogen (e.g., DAB) is added, which is converted by the enzyme into a colored precipitate at the location of the target protein.[19] The slides are then counterstained (e.g., with hematoxylin) to visualize cell nuclei.

-

Scoring: A pathologist examines the slides under a microscope and scores the staining based on intensity and the percentage of positive cells, according to established criteria.[18][20]

-

Conclusion

This compound is a promising therapeutic agent that targets the oncogenic phosphatase SHP2. Its mechanism of action is twofold: it directly inhibits tumor cell growth by blocking the RAS-MAPK signaling pathway and comprehensively remodels the tumor microenvironment. By reactivating anti-tumor T-cell responses, repolarizing macrophages, and inhibiting angiogenesis, this compound creates a less favorable environment for tumor progression. The robust preclinical data, including significant tumor regression in vivo, underscores the potential of SHP2 inhibition as a powerful strategy in oncology, both as a monotherapy and in combination with other treatments, such as immune checkpoint inhibitors. The experimental protocols detailed herein provide a framework for the continued investigation and development of SHP2 inhibitors like this compound.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. boneandcancer.org [boneandcancer.org]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. researchhub.com [researchhub.com]

- 9. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]

- 10. 3.4. Western Blotting and Detection [bio-protocol.org]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mouse xenograft tumor model [bio-protocol.org]

- 14. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 15. Tumor-Infiltrating Lymphocytes by Flow Cytometry [bio-protocol.org]

- 16. Isolation of Tumor-Infiltrating Lymphocytes and Flow Cytometry Analysis [bio-protocol.org]

- 17. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 4. Immunohistochemistry for PD-L1 expression [bio-protocol.org]

- 19. Development of an Automated PD-L1 Immunohistochemistry (IHC) Assay for Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubcompare.ai [pubcompare.ai]

The Role of SHP394 in Immuno-Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHP394, a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2, is emerging as a significant therapeutic agent in the field of immuno-oncology. SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and cytokine receptors, playing a pivotal role in cell growth, proliferation, and survival. In the context of cancer, SHP2 is implicated in mediating oncogenic signaling and promoting an immunosuppressive tumor microenvironment. This technical guide provides an in-depth overview of the function of this compound in immuno-oncology, detailing its mechanism of action, summarizing key preclinical data, and providing representative experimental protocols.

Introduction to SHP2 and its Role in Cancer

Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase ubiquitously expressed in human tissues. It is a key transducer of signals from activated RTKs, such as EGFR, FGFR, and MET, to downstream pathways, most notably the RAS-MAPK and PI3K-AKT signaling cascades. Dysregulation of SHP2 activity, often through activating mutations or overexpression, is associated with various human cancers, including lung cancer, breast cancer, and leukemia.

In the realm of immuno-oncology, SHP2 has a dual role. Within cancer cells, it promotes oncogenic signaling that drives tumor growth. In the tumor microenvironment, SHP2 is involved in modulating immune responses. It is a crucial component of the PD-1/PD-L1 immune checkpoint pathway, where it is recruited to the cytoplasmic tail of PD-1 upon ligand binding, leading to the dephosphorylation of downstream signaling molecules and subsequent T-cell exhaustion. Furthermore, SHP2 signaling in myeloid cells, such as macrophages and myeloid-derived suppressor cells (MDSCs), can promote an immunosuppressive phenotype, further hindering anti-tumor immunity.

This compound: A Selective Allosteric Inhibitor of SHP2

This compound is an orally bioavailable, selective, and allosteric inhibitor of SHP2. Unlike orthosteric inhibitors that compete with substrates at the active site, this compound binds to a tunnel-like allosteric site at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains. This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and downstream signaling.

Mechanism of Action of this compound in Immuno-Oncology

The anti-tumor activity of this compound in the context of immuno-oncology is multifaceted, involving both direct effects on tumor cells and modulation of the tumor microenvironment.

Direct Anti-Tumor Effects

By inhibiting SHP2, this compound blocks the activation of the RAS-ERK and PI3K-AKT pathways in cancer cells that are dependent on RTK signaling. This leads to a reduction in cell proliferation, survival, and tumor growth.

Modulation of the Tumor Microenvironment

This compound enhances anti-tumor immunity through several mechanisms:

-

Enhancement of IFNγ Signaling: SHP2 inhibition in cancer cells augments interferon-gamma (IFNγ) signaling.[1] This leads to increased expression of Major Histocompatibility Complex (MHC) Class I molecules on the tumor cell surface, improving antigen presentation to cytotoxic T lymphocytes (CTLs). Enhanced IFNγ signaling also promotes the release of chemoattractant cytokines, which can recruit immune cells to the tumor microenvironment.

-

Reprogramming of Myeloid Cells: SHP2 signaling is implicated in the differentiation and function of immunosuppressive myeloid cells. Inhibition of SHP2 can diminish the differentiation and inhibitory function of myeloid-derived suppressor cells (MDSCs) and polarize tumor-associated macrophages (TAMs) towards a more pro-inflammatory, anti-tumor phenotype.[1]

-

Overcoming Resistance to Immune Checkpoint Blockade: SHP2 is a downstream signaling molecule of the PD-1 receptor. By inhibiting SHP2, this compound can potentially overcome resistance to anti-PD-1/PD-L1 therapies and enhance the efficacy of immune checkpoint inhibitors.

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of SHP2 inhibitors, including this compound and the closely related compound SHP099.

| Compound | Assay | Cell Line/Model | IC50 / Effect | Reference |

| This compound | SHP2 Inhibition | Biochemical Assay | 23 nM | [2] |

| This compound | Cell Proliferation | Caco-2 | 297 nM | [2] |

| This compound | Cell Proliferation | Detroit-562 | 1.38 µM | [2] |

| This compound | p-ERK Inhibition | KYSE520 | 18 nM | [2] |

| This compound | Tumor Volume Reduction | Detroit-562 Xenograft | Dose-dependent reduction | [3] |

| This compound | Tumor Regression | Detroit-562 Xenograft (80 mg/kg) | 34% regression | [3] |

Table 1: In Vitro and In Vivo Efficacy of this compound.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: SHP2 Signaling Pathways and the inhibitory effect of this compound.

Experimental Workflow: In Vivo Xenograft Study

Caption: Workflow for an in vivo tumor xenograft study with this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the study of this compound and other SHP2 inhibitors. These are intended as a guide and may require optimization for specific cell lines and experimental conditions.

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., Detroit-562)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., 6-8 week old female athymic nude mice)

-

Cancer cell line of interest (e.g., Detroit-562)

-

Matrigel (optional)

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose in water)

-

Calipers

-

Analytical balance

Procedure:

-

Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Prepare the this compound dosing solution in the vehicle.

-

Administer this compound (e.g., 80 mg/kg) or vehicle to the mice daily via oral gavage.

-

Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice twice weekly as an indicator of toxicity.

-

Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-ERK).

IFNγ Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the production of IFNγ by immune cells in response to this compound treatment in a co-culture system.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Tumor cells

-

This compound

-

Human IFNγ ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

-

96-well ELISA plates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Stop solution

-

Microplate reader

Procedure:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate with wash buffer.

-

Block the plate with a blocking buffer for 1-2 hours at room temperature.

-

Co-culture PBMCs and tumor cells at a suitable ratio (e.g., 10:1) in the presence of various concentrations of this compound or vehicle control for 48-72 hours.

-

Collect the cell culture supernatants.

-

Add the standards and collected supernatants to the coated ELISA plate and incubate for 2 hours at room temperature.

-

Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.

-

Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.

-

Add the stop solution and measure the absorbance at 450 nm.

-

Calculate the concentration of IFNγ in the samples based on the standard curve.

Flow Cytometry for Myeloid-Derived Suppressor Cells (MDSCs)

Objective: To analyze the frequency and phenotype of MDSCs in the tumor microenvironment or peripheral blood of mice treated with this compound.

Materials:

-

Single-cell suspension from tumors or whole blood

-

Red blood cell lysis buffer

-

Fc block (anti-CD16/32)

-

Fluorochrome-conjugated antibodies against myeloid markers (e.g., CD11b, Gr-1, Ly6G, Ly6C)

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension from the tumor tissue by mechanical dissociation and enzymatic digestion. For blood samples, perform red blood cell lysis.

-

Wash the cells with FACS buffer (e.g., PBS with 2% FBS).

-

Block the Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.

-

Add the antibody cocktail for surface staining and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to identify and quantify MDSC populations (e.g., monocytic MDSCs: CD11b+Ly6G-Ly6Chigh; granulocytic MDSCs: CD11b+Ly6G+Ly6Clow).

Conclusion

This compound represents a promising therapeutic agent in immuno-oncology with a dual mechanism of action that targets both the intrinsic oncogenic signaling of cancer cells and the immunosuppressive tumor microenvironment. By inhibiting SHP2, this compound can suppress tumor growth and enhance anti-tumor immunity, making it a valuable candidate for monotherapy and in combination with other immunotherapies, such as immune checkpoint inhibitors. The preclinical data strongly support the continued investigation of this compound in clinical trials for a variety of solid tumors. The experimental protocols provided in this guide offer a framework for researchers to further explore the immuno-oncology function of this compound and other SHP2 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Osteosarcoma cell proliferation suppression via SHP-2-mediated inactivation of the JAK/STAT3 pathway by tubocapsenolide A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of SHP394: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary efficacy of SHP394, a potent and selective allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). The document summarizes key preclinical findings, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development efforts in oncology.

Introduction

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various human cancers.[1] SHP2 acts as a scaffold and phosphatase, positively regulating the RAS/MAPK cascade.[1] Consequently, inhibition of SHP2 has emerged as a promising therapeutic strategy for cancers driven by aberrant RTK signaling.

This compound is a novel, orally bioavailable, allosteric inhibitor of SHP2.[2] It binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in an auto-inhibited conformation.[3] This mode of action prevents the catalytic site from accessing its substrates, thereby inhibiting downstream signaling.[3]

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| SHP2 Inhibition (IC50) | - | 23 nM | [4] |

| Cell Proliferation (IC50) | Caco-2 | 297 nM | |

| Detroit-562 | 1.38 µM | ||

| p-ERK Inhibition (IC50) | KYSE520 | 18 nM | |

| hERG Selectivity (IC50) | - | > 30 µM | [4] |

Table 2: In Vivo Efficacy of this compound in Detroit-562 Xenograft Model

| Dosage (Oral Gavage, Twice Daily) | Outcome | Reference |

| 20 mg/kg | Dose-dependent reduction in tumor volume | [2] |

| 40 mg/kg | Dose-dependent reduction in tumor volume | [2] |

| 80 mg/kg | 34% tumor regression (after 14 days) |

Experimental Protocols

This protocol outlines a general method for assessing the anti-proliferative activity of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Detroit-562, Caco-2)

-

Complete cell culture medium (specific to cell line)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Viability Measurement: After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NU/NU athymic mice), 6-8 weeks old

-

Detroit-562 pharyngeal carcinoma cells

-

Matrigel (or similar basement membrane matrix)

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously implant Detroit-562 cells (e.g., 5 x 106 cells in a 1:1 mixture of medium and Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a mean volume of approximately 150-200 mm3, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally via gavage at the desired doses (e.g., 20, 40, 80 mg/kg) twice daily. The control group receives the vehicle solution.

-

Tumor Measurement: Measure tumor dimensions (length and width) with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.

-

Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as measuring the expression of downstream markers like DUSP6 mRNA to confirm target engagement.[4]

-

Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Analyze the statistical significance of the differences in tumor growth between the treatment and control groups.

Visualizations

The following diagram illustrates the central role of SHP2 in the RAS/MAPK signaling cascade, which is a primary target of this compound.

References

- 1. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

SHP394 and its Potential in Combination Therapies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, has emerged as a critical transducer of signaling downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role in activating the RAS/MAPK pathway, a cascade frequently dysregulated in human cancers. Furthermore, SHP2 is implicated in mediating immunosuppressive signals through the PD-1 pathway. Its central role in both oncogenic signaling and immune evasion makes it a compelling target for cancer therapy. SHP394 is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2. This document provides a detailed overview of the preclinical data for this compound and related SHP2 inhibitors, focusing on their therapeutic potential when combined with other targeted agents and immunotherapies to overcome adaptive resistance and enhance anti-tumor efficacy.

This compound: A Selective Allosteric SHP2 Inhibitor

This compound binds to an allosteric pocket of SHP2, stabilizing it in a closed, auto-inhibited conformation. This mechanism prevents the catalytic PTP domain from accessing its substrates, thereby blocking downstream signal transduction. Preclinical data demonstrates its potent and selective inhibition of SHP2 and its cellular activity.

Table 1: In Vitro Potency of this compound and Analogue TNO155

| Compound | Target | Assay Type | IC50 | Cell Line | Reference |

| This compound | SHP2 | Enzymatic Assay | 23 nM | N/A | [1] |

| p-ERK Inhibition | Cellular Assay | 18 nM | KYSE520 | [1] | |

| Cell Proliferation | Cellular Assay | 297 nM | Caco-2 | [1] | |

| Cell Proliferation | Cellular Assay | 1.38 µM | Detroit-562 | [1] | |

| TNO155 | Wild-Type SHP2 | Enzymatic Assay | 11 nM | N/A | [2][3] |

| p-ERK Inhibition | Cellular Assay | 8 nM | KYSE520 | [3] | |

| Cell Proliferation | Cellular Assay | 100 nM | KYSE520 | [3] |

Signaling Pathways and Mechanism of Action

SHP2 is a critical node in the RAS/MAPK signaling pathway. Upon activation by RTKs, SHP2 dephosphorylates key substrates, facilitating the recruitment of the Grb2-SOS1 complex, which in turn promotes the exchange of GDP for GTP on RAS, leading to its activation and subsequent MAPK cascade signaling.

Rationale for Combination Therapies: Overcoming Adaptive Resistance

A major challenge with targeted therapies, such as MEK or KRAS G12C inhibitors, is adaptive resistance. Tumor cells often respond to the inhibition of the MAPK pathway by upregulating RTK expression and signaling. This reactivates upstream signaling, bypasses the inhibitor, re-establishes ERK activity, and ultimately leads to therapeutic resistance.[4][5][6] Because SHP2 is essential for signal transmission from most RTKs to RAS, its inhibition can block this feedback loop, preventing resistance.[4][7]

Preclinical Efficacy of SHP2 Inhibitor Combination Therapies

Extensive preclinical studies have demonstrated that combining SHP2 inhibitors with various targeted agents leads to synergistic anti-tumor activity across a range of cancer models.

Table 2: Preclinical In Vivo Efficacy of SHP2 Inhibitor Combinations

| Combination Partner | SHP2 Inhibitor | Cancer Model | Key Finding | Reference |

| KRAS G12C Inhibitor (MRTX-849) | RMC-4550 | Orthotopic Lung Cancer (LLC 46 NRAS KO) | Combination significantly improved tumor volume reduction vs. monotherapy. | [8] |

| KRAS G12C Inhibitor (Glecirasib) | JAB-3312 | First-Line NSCLC (Clinical) | Confirmed Objective Response Rate (cORR) of 70.6%; mPFS of 12.2 months. | |

| ALK Inhibitor (Ceritinib) | SHP099 (75 mg/kg/day) | ALK-Resistant NSCLC Xenograft (MGH049-1A) | Combination was significantly more effective at reducing tumor volume than either drug alone. | [9] |

| BRAF/MEK Inhibitors (Dabrafenib/Trametinib) | TNO155 (10 mpk, BID) | BRAF-mutant Colorectal Xenograft (HT-29) | Combination therapy showed significantly enhanced tumor growth inhibition. | [10][11] |

| MEK Inhibitor (AZD6244) | Genetic Knockout | KRAS-mutant NSCLC Xenograft (H2122) | PTPN11-KO + MEKi significantly impaired tumor growth vs. MEKi in WT cells. | [12] |

Combination with Immunotherapy

SHP2 is a key downstream effector of the immune checkpoint receptor PD-1.[13] Upon PD-1 ligation by PD-L1, SHP2 is recruited to the receptor's phosphorylated cytoplasmic tail, where it becomes activated and dephosphorylates downstream effectors of the T-cell receptor (TCR) signaling pathway.[14][15] This action inhibits T-cell activation and promotes immune evasion. By inhibiting SHP2, this compound can potentially restore anti-tumor immunity, suggesting a synergistic effect with PD-1/PD-L1 blockade.

Detailed Experimental Protocols

The following protocols are representative methodologies for evaluating SHP2 inhibitors and their combinations.

Cell Proliferation and Synergy Analysis

This protocol outlines the assessment of anti-proliferative activity and quantification of synergy using the Chou-Talalay method.[7][16]

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Allow cells to adhere overnight.

-

Drug Preparation: Prepare stock solutions of this compound and the combination agent in DMSO. Create a dose-response matrix by performing serial dilutions of both drugs. A common design is a 7x7 matrix of concentrations centered around the IC50 of each drug.

-

Treatment: Add drugs to the cells, either as single agents or in combination at a constant ratio (e.g., based on the ratio of their IC50s). Include DMSO-only wells as a vehicle control.

-

Incubation: Incubate plates for 72-120 hours at 37°C in a humidified incubator.

-

Viability Assessment (CCK-8/MTT):

-

Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 1-4 hours.

-

For MTT, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) and incubate overnight.

-

Read absorbance on a microplate reader at 450 nm (CCK-8) or 570 nm (MTT).

-

-

Data Analysis:

-

Convert absorbance readings to percentage of inhibition relative to vehicle-treated controls.

-

Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

-

Interpretation: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

Western Blotting for p-ERK Analysis

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound, the combination agent, or both for specified time points (e.g., 2, 24, 48 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Electrophoresis: Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until dye front reaches the bottom.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH) overnight at 4°C.

-

Detection: Wash membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Efficacy Study

-

Cell Implantation: Subcutaneously inject 2-5 x 10^6 cancer cells (e.g., Detroit-562, HT-29) resuspended in a 1:1 mixture of PBS and Matrigel into the flank of 6-8 week old immunodeficient mice (e.g., NU/NU or NOD-SCID).[1][17]

-

Tumor Growth and Randomization: Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 150-200 mm³, randomize mice into treatment cohorts (e.g., n=7-8 mice/group).

-

Treatment Administration:

-

Vehicle Control: Administer the drug vehicle on the same schedule as the treatment groups.

-

This compound Monotherapy: Administer this compound via oral gavage at a specified dose (e.g., 20-80 mg/kg, twice daily).[1]

-

Combination Agent Monotherapy: Administer the second drug at its effective dose and schedule.

-

Combination Therapy: Administer both drugs as per their individual schedules.

-

-

Monitoring: Measure tumor volumes 2-3 times per week and monitor mouse body weight as a measure of toxicity.

-

Endpoint: Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined maximum size. Euthanize mice and excise tumors for pharmacodynamic analysis.

Pharmacodynamic Analysis (DUSP6 qPCR)

DUSP6 is a downstream target of ERK, and its expression level is a reliable pharmacodynamic biomarker for MAPK pathway activity.

-

RNA Extraction: Homogenize excised tumor tissue and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers for DUSP6 and a housekeeping gene (e.g., GAPDH).

-

Human DUSP6 Primers: Forward: 5'-CTCGGATCACTGGAGCCAAAAC-3'; Reverse: 5'-GTCACAGTGACTGAGCGGCTAA-3'.[18]

-

-

Thermocycling: Run the qPCR plate on a real-time PCR system using a standard program: 95°C for 5 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s.[19]

-

Analysis: Calculate the relative expression of DUSP6 using the 2-ΔΔCq method, normalizing to GAPDH expression and comparing treatment groups to the vehicle control group.

Conclusion and Future Directions

This compound and other SHP2 inhibitors represent a promising therapeutic strategy, particularly in combination with agents that are susceptible to adaptive resistance mediated by RTK signaling. The robust preclinical data demonstrating synergy with KRAS, BRAF, MEK, and ALK inhibitors, as well as the strong mechanistic rationale for combination with immune checkpoint blockade, provides a clear path for clinical development. Future work will focus on optimizing dosing schedules to maximize efficacy while managing potential on-target toxicities, identifying patient populations most likely to benefit through biomarker discovery, and exploring novel combination partners to further enhance the therapeutic potential of SHP2 inhibition.

References

- 1. Jacobio's Preclinical Results of KRAS G12C Inhibitor in Combination with SHP2 Inhibitor Will be Presented at the ESMO Asia Congress 2022 [prnewswire.com]

- 2. researchgate.net [researchgate.net]

- 3. Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. SHP2 inhibition restores sensitivity to ALK inhibitors in resistant ALK-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. SHP2 targets ITK downstream of PD-1 to inhibit T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PD1/SHP-2 interaction - Navinci [navinci.se]

- 15. Molecular mechanism of SHP2 activation by PD-1 stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. origene.com [origene.com]

- 19. spandidos-publications.com [spandidos-publications.com]

Methodological & Application

Standard Operating Procedure for SHP394 In Vivo Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

SHP394 is an orally active, selective, and allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2).[1][2] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and plays a crucial role in activating the RAS-RAF-MEK-ERK and PI3K-AKT signaling pathways.[3][4] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[4][5] These application notes provide detailed protocols for in vivo studies of this compound, focusing on a xenograft model of pharyngeal carcinoma and outlining key methodologies for assessing efficacy, pharmacodynamics, and pharmacokinetics.

Signaling Pathway

SHP2 integrates signals from various growth factor receptors to downstream pathways. Upon activation of RTKs, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of key signaling cascades that drive cell proliferation, survival, and differentiation.[4] Inhibition of SHP2 by this compound blocks this signal transduction, primarily attenuating the MAPK pathway, as evidenced by a reduction in phosphorylated ERK (p-ERK).

In Vivo Efficacy Study Protocol: Detroit-562 Xenograft Model

This protocol details the use of the Detroit-562 human pharyngeal carcinoma cell line in a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.

Materials

-

Cell Line: Detroit-562 (ATCC® CCL-138™)

-

Animals: 6-week-old female athymic nude mice (NU/NU).

-

Reagents:

-

This compound

-

Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Matrigel® Basement Membrane Matrix

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Cell culture medium (e.g., EMEM with 10% FBS)

-

-

Equipment:

-

Laminar flow hood

-

Hemocytometer or automated cell counter

-

Syringes (1 mL) with 27-gauge needles

-

Oral gavage needles

-

Calipers

-

Animal balance

-

Experimental Workflow

Detailed Methodology

-

Cell Culture and Preparation:

-

Culture Detroit-562 cells according to ATCC recommendations.

-

Harvest cells during the exponential growth phase using Trypsin-EDTA.

-

Wash cells with sterile PBS and perform a cell count.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 107 cells/mL on ice.

-

-

Tumor Implantation:

-

Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

-

-

Tumor Growth and Monitoring:

-

Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width2) / 2.

-

Monitor animal body weight and overall health status at least twice weekly.

-

-

Randomization and Treatment:

-

When tumors reach an average volume of 100-200 mm3, randomize mice into treatment and control groups.

-

Prepare this compound in the recommended vehicle at the desired concentrations (e.g., 20, 40, and 80 mg/kg).

-

Administer this compound or vehicle via oral gavage twice daily.

-

-

Efficacy and Endpoint Analysis:

-

Continue monitoring tumor volume and body weight.

-

The study may be terminated when tumors in the control group reach a predetermined size, or at a fixed time point (e.g., 14-21 days).

-

At the endpoint, euthanize mice and collect tumors and blood samples for further analysis.

-

Tumors can be weighed and processed for pharmacodynamic (e.g., p-ERK) and histological analysis.

-

Blood samples can be processed to plasma for pharmacokinetic analysis.

-

Ethical Considerations and Humane Endpoints

All animal experiments should be conducted in accordance with institutional guidelines for animal care and use. Humane endpoints should be clearly defined and include:

-

Tumor volume exceeding a certain size (e.g., 2000 mm3) or becoming ulcerated.

-

Significant body weight loss (e.g., >20%).

-

Signs of distress, such as lethargy, hunched posture, or rough coat.

Quantitative Data Summary

| Parameter | Vehicle Control | This compound (20 mg/kg) | This compound (40 mg/kg) | This compound (80 mg/kg) |

| Tumor Growth Inhibition | - | Dose-dependent reduction | Dose-dependent reduction | Significant reduction, potential for regression[1][2] |

| Change in Body Weight | Normal | Minimal change | Minimal change | Potential for slight reduction with prolonged treatment[1][2] |

Pharmacodynamic Analysis: p-ERK Immunohistochemistry

Protocol:

-

Tissue Processing:

-

Fix freshly excised tumor tissue in 10% neutral buffered formalin for 24 hours.

-

Process and embed the tissue in paraffin.

-

Cut 4-5 µm sections and mount on charged slides.

-

-

Immunohistochemistry:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform heat-induced epitope retrieval (e.g., in citrate buffer, pH 6.0).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a suitable blocking serum.

-

Incubate with a primary antibody against p-ERK1/2 (e.g., rabbit monoclonal) at a validated dilution overnight at 4°C.

-

Incubate with a secondary HRP-conjugated antibody.

-

Develop with a DAB substrate kit and counterstain with hematoxylin.

-

-

Analysis:

-

Quantify p-ERK staining intensity and the percentage of positive cells. This can be done semi-quantitatively by a pathologist or using digital image analysis software. A reduction in nuclear and cytoplasmic p-ERK staining in this compound-treated tumors compared to vehicle controls is expected.

-

Pharmacokinetic Analysis

Protocol:

-

Sample Collection:

-

Collect blood samples (e.g., via tail vein or cardiac puncture at terminal endpoint) into EDTA-coated tubes at various time points after this compound administration.

-

Centrifuge the blood to separate plasma and store at -80°C until analysis.

-

-

Sample Preparation:

-

Perform a protein precipitation extraction of the plasma samples (e.g., with acetonitrile containing an internal standard).

-

Centrifuge to pellet the precipitated proteins and transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of this compound in the plasma samples.

-

Key parameters to optimize include the chromatographic column, mobile phase, and mass spectrometer settings (e.g., multiple reaction monitoring - MRM - transitions for this compound and the internal standard).

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life using appropriate software.

-

Alternative In Vivo Models

While the Detroit-562 model is a well-established xenograft for studying SHP2 inhibition, other models may be relevant depending on the research question. SHP2 inhibitors have shown efficacy in models with KRAS mutations, which are often resistant to upstream signaling inhibition.[6]

-

KRAS-Mutant Non-Small Cell Lung Cancer (NSCLC) Models:

-

Cell Lines: H358, H2122

-

Model: Subcutaneous xenografts in nude or NOD/SCID mice.

-

Rationale: To investigate the efficacy of this compound in a clinically relevant, often treatment-resistant cancer subtype. Combination studies with MEK inhibitors may also be explored in these models.[3]

-

The protocols outlined in this document provide a comprehensive framework for conducting in vivo studies with the SHP2 inhibitor this compound. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for the preclinical evaluation of this promising anti-cancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. lifesciences.tecan.com [lifesciences.tecan.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. SHP2 is required for growth of KRAS-mutant non-small-cell lung cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of SHP394 Stock Solutions for Preclinical Research

Abstract

This document provides detailed protocols for the preparation of stock solutions of SHP394, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1][2][3] Accurate preparation of stock solutions is critical for ensuring reproducible and reliable results in preclinical experiments. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is an orally bioavailable small molecule that targets the SHP2 phosphatase, a key signaling node involved in various cellular processes, including cell growth, differentiation, and survival.[3][4] SHP2 is a non-receptor protein tyrosine phosphatase that is aberrantly activated in various human cancers and developmental disorders.[5][6] By inhibiting SHP2, this compound blocks downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, making it a promising candidate for cancer therapy.[3][5][7] This document outlines the necessary materials, equipment, and step-by-step procedures for preparing this compound stock solutions for both in vitro and in vivo applications.

Data Presentation

A summary of the key quantitative data for this compound is provided in the table below for quick reference.

| Property | Value | Reference |

| Molecular Weight | 470.51 g/mol | [1][2] |

| Formula | C₂₀H₂₅F₃N₆O₂S | [1][2] |

| Appearance | White to off-white solid | [1] |

| Purity | >99% (HPLC) | [2] |

| In Vitro Solubility | 24 mg/mL (51.01 mM) in DMSO | [1] |

| Storage (Solid) | -20°C (desiccated) for 36 months | [2] |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [1][2] |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

In Vitro Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for most cell-based assays.

Procedure:

-

Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.71 mg of this compound (Mass = Molarity × Volume × Molecular Weight).

-

Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For 4.71 mg of this compound, add 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[1]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

In Vivo Formulation Preparation

For animal studies, this compound can be formulated for oral administration. The following is an example of a vehicle formulation.

Vehicle Composition:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

Procedure:

-

Prepare a concentrated stock of this compound in DMSO (e.g., 50 mg/mL).

-

In a sterile tube, add the required volume of the this compound DMSO stock.

-

Add the PEG300 and mix thoroughly.

-

Add the Tween-80 and mix until the solution is clear.

-

Finally, add the saline to reach the final desired volume and concentration.

Mandatory Visualizations

Signaling Pathway of SHP2 Inhibition by this compound